molecular formula C17H22N2O B15259437 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one

1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one

Cat. No.: B15259437
M. Wt: 270.37 g/mol
InChI Key: BLQOSIOQGYOFBB-UHFFFAOYSA-N
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Description

1-{4,8-Diazatricyclo[5220,2,6]undecan-8-yl}-2-phenylethan-1-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one involves multiple steps. The synthetic route typically starts with the formation of the tricyclic core, followed by the introduction of the phenylethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-(4,8-diazatricyclo[5.2.2.02,6]undecan-8-yl)-2-phenylethanone

InChI

InChI=1S/C17H22N2O/c20-17(8-12-4-2-1-3-5-12)19-11-13-6-7-16(19)15-10-18-9-14(13)15/h1-5,13-16,18H,6-11H2

InChI Key

BLQOSIOQGYOFBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CNCC3C1CN2C(=O)CC4=CC=CC=C4

Origin of Product

United States

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